5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine
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Overview
Description
5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a cyclopentyl ring, and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Cyclopentyl and Methyl Group Addition: The cyclopentyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl group but has a thiazole ring instead of an imidazole ring.
5-(4-Bromophenyl)isoxazole: Contains a bromophenyl group attached to an isoxazole ring.
N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with a thiazole ring and additional functional groups.
Uniqueness
5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is unique due to the combination of its bromophenyl group, cyclopentyl ring, and methyl group attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
918801-80-6 |
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Molecular Formula |
C15H18BrN3 |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-cyclopentyl-4-methylimidazol-2-amine |
InChI |
InChI=1S/C15H18BrN3/c1-10-14(11-6-8-12(16)9-7-11)19(15(17)18-10)13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H2,17,18) |
InChI Key |
VRNFOTJWFBPWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)N)C2CCCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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